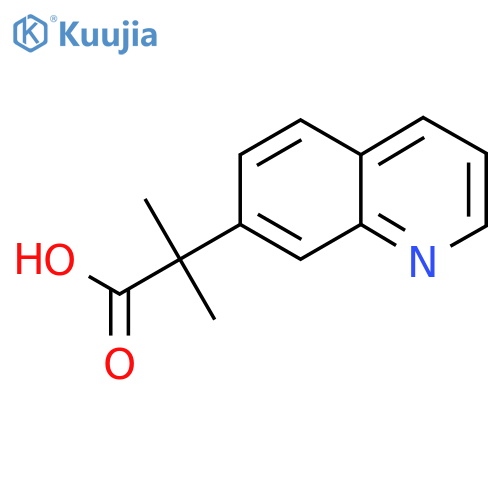

Cas no 1540555-15-4 (2-methyl-2-(quinolin-7-yl)propanoic acid)

1540555-15-4 structure

商品名:2-methyl-2-(quinolin-7-yl)propanoic acid

2-methyl-2-(quinolin-7-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-methyl-2-(quinolin-7-yl)propanoic acid

- AKOS019795376

- EN300-1138032

- 1540555-15-4

-

- インチ: 1S/C13H13NO2/c1-13(2,12(15)16)10-6-5-9-4-3-7-14-11(9)8-10/h3-8H,1-2H3,(H,15,16)

- InChIKey: VAABKPMNFJDDJO-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)(C)C1C=CC2=CC=CN=C2C=1)=O

計算された属性

- せいみつぶんしりょう: 215.094628657g/mol

- どういたいしつりょう: 215.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 50.2Ų

2-methyl-2-(quinolin-7-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1138032-0.25g |

2-methyl-2-(quinolin-7-yl)propanoic acid |

1540555-15-4 | 95% | 0.25g |

$774.0 | 2023-10-26 | |

| Enamine | EN300-1138032-0.5g |

2-methyl-2-(quinolin-7-yl)propanoic acid |

1540555-15-4 | 95% | 0.5g |

$809.0 | 2023-10-26 | |

| Enamine | EN300-1138032-0.05g |

2-methyl-2-(quinolin-7-yl)propanoic acid |

1540555-15-4 | 95% | 0.05g |

$707.0 | 2023-10-26 | |

| Enamine | EN300-1138032-5g |

2-methyl-2-(quinolin-7-yl)propanoic acid |

1540555-15-4 | 95% | 5g |

$2443.0 | 2023-10-26 | |

| Enamine | EN300-1138032-10g |

2-methyl-2-(quinolin-7-yl)propanoic acid |

1540555-15-4 | 95% | 10g |

$3622.0 | 2023-10-26 | |

| Enamine | EN300-1138032-2.5g |

2-methyl-2-(quinolin-7-yl)propanoic acid |

1540555-15-4 | 95% | 2.5g |

$1650.0 | 2023-10-26 | |

| Enamine | EN300-1138032-0.1g |

2-methyl-2-(quinolin-7-yl)propanoic acid |

1540555-15-4 | 95% | 0.1g |

$741.0 | 2023-10-26 | |

| Enamine | EN300-1138032-1.0g |

2-methyl-2-(quinolin-7-yl)propanoic acid |

1540555-15-4 | 1g |

$986.0 | 2023-05-26 | ||

| Enamine | EN300-1138032-10.0g |

2-methyl-2-(quinolin-7-yl)propanoic acid |

1540555-15-4 | 10g |

$4236.0 | 2023-05-26 | ||

| Enamine | EN300-1138032-5.0g |

2-methyl-2-(quinolin-7-yl)propanoic acid |

1540555-15-4 | 5g |

$2858.0 | 2023-05-26 |

2-methyl-2-(quinolin-7-yl)propanoic acid 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1540555-15-4 (2-methyl-2-(quinolin-7-yl)propanoic acid) 関連製品

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 157047-98-8(Benzomalvin C)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬